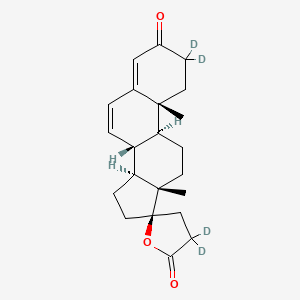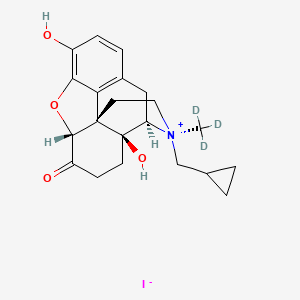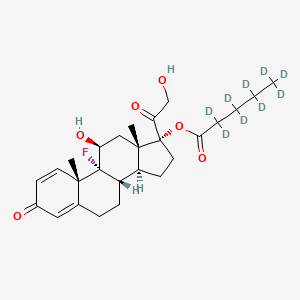
Disodium;butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium butanedioate, also known as disodium succinate, is a sodium salt of succinic acid. It is commonly found in its hexahydrate form, which means it contains six molecules of water of hydration. The compound is widely used in various industries, including food, pharmaceuticals, and chemical research, due to its unique properties and versatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium butanedioate is typically synthesized by neutralizing succinic acid with sodium hydroxide. The reaction proceeds as follows:
C4H6O4+2NaOH→C4H4Na2O4+2H2O
The resulting disodium succinate is then dried at 120°C to obtain the anhydrous form .
Industrial Production Methods
In industrial settings, the production of disodium butanedioate involves large-scale neutralization of succinic acid with sodium hydroxide, followed by drying and pulverizing the product. The process is optimized to ensure high purity and yield, making it suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium butanedioate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form fumaric acid.
Reduction: It can be reduced to form butanediol.
Substitution: It can participate in substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles can be used, depending on the desired product
Major Products Formed
Oxidation: Fumaric acid
Reduction: Butanediol
Substitution: Various succinate derivatives
Wissenschaftliche Forschungsanwendungen
Disodium butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent and a reagent in various chemical reactions.
Biology: It is used in cell culture media and as a metabolic intermediate in the citric acid cycle.
Medicine: It is used in the formulation of certain pharmaceuticals and as an ingredient in topical preparations for the treatment of cataracts.
Industry: It is used as a flavor enhancer and acidity regulator in the food industry
Wirkmechanismus
Disodium butanedioate exerts its effects through various molecular pathways:
Metabolic Pathways: It acts as an intermediate in the citric acid cycle, playing a crucial role in cellular respiration and energy production.
Molecular Targets: It interacts with enzymes involved in the citric acid cycle, such as succinate dehydrogenase
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Succinate: Similar in structure and function, used in similar applications.
Disodium Fumarate: An isomer of disodium succinate, used in different industrial applications.
Disodium Malate: Another similar compound with different applications in the food and pharmaceutical industries
Uniqueness
Disodium butanedioate is unique due to its specific role in the citric acid cycle and its wide range of applications across various fields. Its ability to act as a buffering agent and its metabolic significance make it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C4H4Na2O4 |
|---|---|
Molekulargewicht |
162.05 g/mol |
IUPAC-Name |
disodium;butanedioate |
InChI |
InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 |
InChI-Schlüssel |
ZDQYSKICYIVCPN-UHFFFAOYSA-L |
Kanonische SMILES |
C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)
![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)

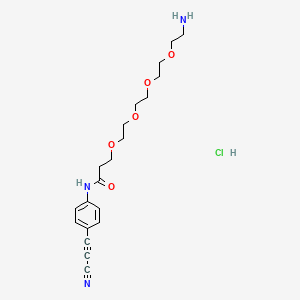
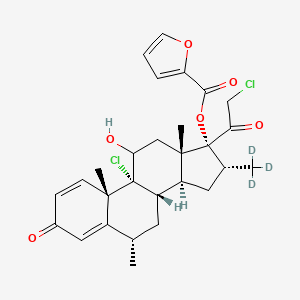
![(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12423393.png)
![(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12423405.png)
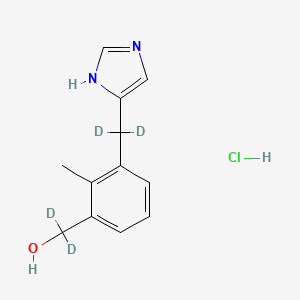

![(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12423413.png)

